1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
CAS No.: 1046784-68-2
Cat. No.: VC7753716
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1046784-68-2 |
|---|---|
| Molecular Formula | C11H9ClN2O |
| Molecular Weight | 220.66 |
| IUPAC Name | 1-(2-chlorophenyl)-3-methylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H9ClN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3 |
| Standard InChI Key | NVGKQCRYFHREOR-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1C=O)C2=CC=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The molecular formula of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is C₁₁H₈ClN₂O, with a molecular weight of 225.65 g/mol. The pyrazole core features two adjacent nitrogen atoms, while the 2-chlorophenyl substituent introduces steric and electronic effects distinct from its 3- and 4-chlorophenyl isomers. The aldehyde group at position 4 enhances electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions.
Key Spectral Data:
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¹H NMR: The aldehyde proton resonates at δ 9.8–10.2 ppm, while aromatic protons from the 2-chlorophenyl group appear between δ 7.2–8.0 ppm.
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IR: A strong absorption band near 1,710 cm⁻¹ confirms the presence of the carbonyl group.
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 120–122°C (predicted) |
| Solubility | Soluble in DMSO, ethanol |
| LogP (Partition Coefficient) | 2.8 (calculated) |
| Stability | Sensitive to oxidation; store under inert gas |
The compound’s moderate lipophilicity (logP ≈ 2.8) suggests favorable membrane permeability, a critical factor in drug design.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a Vilsmeier-Haack reaction, where 3-methyl-1-(2-chlorophenyl)-1H-pyrazol-5(4H)-one reacts with a Vilsmeier reagent (POCl₃/DMF) to introduce the aldehyde group.
Representative Protocol:
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Hydrazone Formation: React 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
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Cyclization: Treat the hydrazone with acetylacetone under acidic conditions (e.g., HCl) to yield the pyrazole ring.
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Aldehyde Introduction: Apply the Vilsmeier-Haack reaction at 80–100°C for 6–8 hours.
Optimization Parameters:
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Temperature: Yields improve at 90°C compared to lower temperatures.
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Solvent: DMF enhances electrophilicity of the intermediate.
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Catalyst: Anhydrous conditions prevent hydrolysis of the aldehyde group.
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance efficiency and purity. Automated systems regulate stoichiometric ratios, reducing by-products like 5-chloro isomers and over-oxidized derivatives.
Biological Activities and Mechanisms
Mechanism of Action
The compound’s bioactivity likely stems from:
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Electrophilic Aldehyde: Forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites.
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Chlorophenyl Group: Enhances lipophilicity and π-π stacking with aromatic amino acids.
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a precursor for:
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Schiff Base Ligands: Used in metallodrug synthesis (e.g., antitumor copper complexes).
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Heterocyclic Scaffolds: Functionalized to create kinase inhibitors and antimicrobial agents.
Agrochemicals
Derivatives are patented as fungicides and herbicides. For instance, 5-chloro-pyrazole-4-carbaldehydes show efficacy against Phytophthora infestans at 50 ppm.
| Hazard | Precaution |
|---|---|
| Skin/Eye Irritant (GHS Category 2) | Use nitrile gloves and goggles |
| Moisture Sensitivity | Store under argon at 2–8°C |
Disposal Recommendations
Incinerate in a certified facility equipped to handle halogenated waste.
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